molecular formula C12H5Cl2N3O4S2 B2993366 N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide CAS No. 477546-27-3

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B2993366
CAS No.: 477546-27-3
M. Wt: 390.21
InChI Key: NRBOBKWUACGQTQ-UHFFFAOYSA-N
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Description

N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a dichlorothiophene moiety at position 4 and a nitrofuran carboxamide group at position 2.

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl2N3O4S2/c13-8-3-5(10(14)23-8)6-4-22-12(15-6)16-11(18)7-1-2-9(21-7)17(19)20/h1-4H,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBOBKWUACGQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and furan precursors. These precursors are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them useful for further research and applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is studied for its potential biological activities. It has shown promise as an antimicrobial, antifungal, and antiviral agent, making it a candidate for the development of new therapeutic drugs.

Medicine: In the medical field, this compound is being investigated for its potential use in treating various diseases. Its ability to interact with biological targets and pathways makes it a valuable tool in drug discovery and development.

Industry: In industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the thiazole ring play crucial roles in its biological activity, allowing it to bind to enzymes and receptors involved in various biological processes.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The dichlorothiophene and nitro groups in the target compound enhance electrophilicity compared to the quinoxaline-di-N-oxide derivative, which relies on N-oxide and cyano groups for similar effects .
  • Bioactivity Potential: Nitrofuran derivatives (e.g., the target compound and quinoxaline analog) are associated with redox-mediated antimicrobial activity, while the benzofuran-carbohydrazide in may exhibit distinct mechanisms due to its carbohydrazide functional group .
  • Synthetic Flexibility : The benzofuran derivative undergoes hydroxyl substitution for diversification , whereas the target compound’s dichlorothiophene and nitrofuran groups may limit facile modification.

Functional and Pharmacological Differences

  • Quinoxaline Derivatives: The 1,4-di-N-oxide quinoxaline core in is associated with DNA intercalation and hypoxia-selective cytotoxicity, differing from the thiazole-based target compound’s likely mode of action .
  • Thiazole vs. Benzofuran Scaffolds : Thiazoles (target compound) are more rigid and planar than benzofurans, influencing membrane penetration and target binding .

Research Findings and Limitations

Current evidence highlights structural parallels but reveals gaps in direct pharmacological data for the target compound. For instance:

  • Antimicrobial Activity : Nitrofuran-thiazole hybrids are reported to inhibit bacterial nitroreductases, but the dichlorothiophene substitution’s impact on this activity remains unstudied .
  • Stability: The electron-deficient dichlorothiophene may increase metabolic stability compared to non-halogenated analogs, though this requires validation.

Biological Activity

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. Its structure incorporates a thiazole ring and a nitrofuran moiety, which are known for their pharmacological significance. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C14H9Cl2N3O3SC_{14}H_{9}Cl_{2}N_{3}O_{3}S, with a molar mass of approximately 360.21 g/mol. The presence of chlorine atoms and the nitro group significantly influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:

  • Antibacterial Activity : Research indicates that derivatives containing the nitrofuran moiety exhibit significant antibacterial effects against Gram-positive bacteria, often outperforming traditional antibiotics like ampicillin . The mechanism involves the reduction of nitro groups in anaerobic conditions, leading to reactive intermediates that damage bacterial DNA and proteins .
  • Antileishmanial Activity : Compounds with similar structures have shown promising results against Leishmania major, with IC50 values indicating significant reductions in promastigote viability compared to standard treatments . This suggests potential for development as therapeutic agents for leishmaniasis.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • Cell Membrane Disruption : The lipophilicity of the compound allows it to penetrate bacterial membranes effectively, leading to disruption and cell death.

Case Studies

A series of studies have evaluated the biological activity of various derivatives related to this compound:

StudyCompoundActivityIC50 Value
6dAnti-leishmanial94 µM
6eAnti-leishmanial77.6 µM
VariousAntibacterial (Gram-positive)>10 µg/mL

These studies demonstrate the compound's potential as a lead candidate for further development in treating infectious diseases.

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